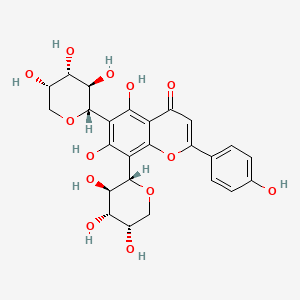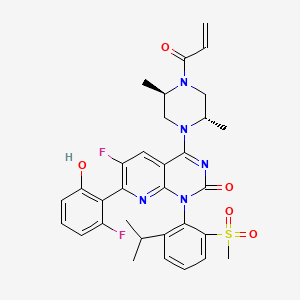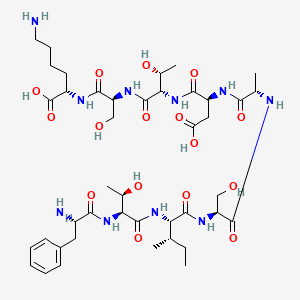
Apigenin 6,8-di-c-alpha-l-arabinopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apigenin 6,8-di-c-alpha-l-arabinopyranoside: is a natural C-glycosylflavone compound. It is a derivative of apigenin, a flavonoid commonly found in many plants. This compound is known for its potential biological activities and is used primarily in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin 6,8-di-c-alpha-l-arabinopyranoside typically involves the glycosylation of apigenin. The process includes the use of arabinose donors and specific catalysts to achieve the desired glycosylation at the 6 and 8 positions of the apigenin molecule .
Industrial Production Methods: the production process would likely involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Apigenin 6,8-di-c-alpha-l-arabinopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various acylated or alkylated derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Apigenin 6,8-di-c-alpha-l-arabinopyranoside is used as a model compound to study glycosylation reactions and the properties of C-glycosylflavones .
Biology: In biological research, this compound is studied for its potential antioxidant, anti-inflammatory, and anticancer properties. It is used in cell culture studies to investigate its effects on various cellular processes .
Medicine: In medical research, this compound is explored for its potential therapeutic applications, including its ability to modulate signaling pathways involved in inflammation and cancer .
Industry: While its industrial applications are limited, the compound’s potential biological activities make it a candidate for further research in the development of new pharmaceuticals and nutraceuticals .
Mécanisme D'action
The mechanism of action of Apigenin 6,8-di-c-alpha-l-arabinopyranoside involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cancer. The compound’s antioxidant properties also contribute to its biological effects by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
- Apigenin 6-c-alpha-l-arabinopyranosyl-8-c-beta-d-glucopyranoside (Isoschaftoside)
- Apigenin 6-c-beta-d-glucopyranosyl-8-c-alpha-l-arabinopyranoside (Schaftoside)
- Apigenin 6,8-di-c-beta-d-glucopyranoside (Vicenin-2)
- Luteolin 6-c-beta-d-glucopyranoside (Isoorientin)
- Luteolin 6-c-alpha-l-arabinopyranosyl-8-c-beta-d-glucopyranoside (Isocarlinoside)
Uniqueness: Apigenin 6,8-di-c-alpha-l-arabinopyranoside is unique due to its specific glycosylation pattern at the 6 and 8 positions of the apigenin molecule. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research .
Propriétés
Formule moléculaire |
C25H26O13 |
|---|---|
Poids moléculaire |
534.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12-,17-,18-,21+,22+,24-,25-/m0/s1 |
Clé InChI |
LDVNKZYMYPZDAI-LTZKYNCBSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)








![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)


